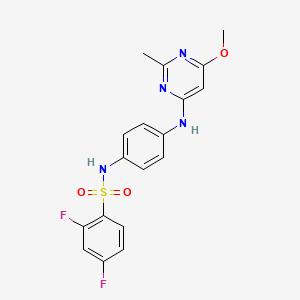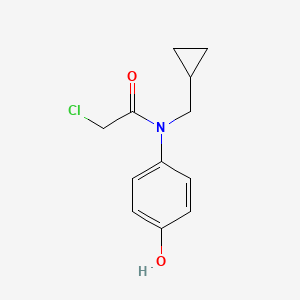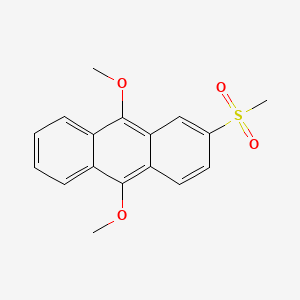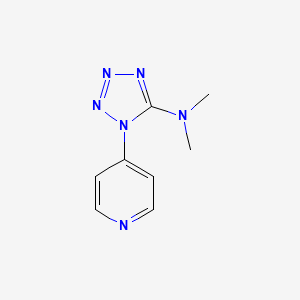![molecular formula C18H18N2O5S B2924714 N-(3,4-dimethoxyphenethyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide CAS No. 1251671-38-1](/img/structure/B2924714.png)
N-(3,4-dimethoxyphenethyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenethyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide is a useful research compound. Its molecular formula is C18H18N2O5S and its molecular weight is 374.41. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenethyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenethyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
Research on thienopyridine derivatives, such as N-(3,4-dimethoxyphenethyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide, often focuses on their synthesis and potential applications due to their unique chemical structures. These compounds are synthesized through complex chemical reactions involving various precursors and conditions. For example, the synthesis of related thieno[3,2-b]pyridine derivatives involves reactions with triethyl orthoformate or nitrous acid to produce pyrimidinones and triazinones. Further reactions with acetic anhydride or halocompounds lead to the formation of different heterocyclic compounds (A. Abdel-rahman, E. A. Bakhite, & E. A. Al-Taifi, 2002). These synthetic pathways highlight the versatility and reactivity of thienopyridine derivatives, making them subjects of interest in organic synthesis research.
Potential Biological Activities
The structural features of thienopyridine derivatives suggest potential biological activities, which are often explored through in vitro and in vivo studies. Although the specific biological applications of N-(3,4-dimethoxyphenethyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide may not be directly documented, related compounds have been evaluated for various biological effects. For instance, some thienopyridine derivatives are investigated for their antimicrobial properties, where modifications to their core structure can significantly influence their activity against different bacterial and fungal strains. Such studies contribute to the understanding of structure-activity relationships and the potential development of new therapeutic agents (Sailaja Rani Talupur, K. Satheesh, & K. Chandrasekhar, 2021).
Material Science Applications
In addition to biological activities, thienopyridine derivatives and related compounds find applications in material science, particularly in the synthesis of novel polymeric materials. These polymers, characterized by high thermal stability and unique physical properties, are suitable for advanced applications in electronics, coatings, and as high-performance materials. The incorporation of thienopyridine units into polyamides, for example, can enhance the solubility and thermal properties of the resulting polymers, making them valuable for various industrial applications (S. Hsiao, Chin‐Ping Yang, Ming-Hung Chuang, & Shen Lin, 1999).
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-24-12-4-3-10(9-13(12)25-2)5-7-19-17(22)14-15(21)16-11(6-8-26-16)20-18(14)23/h3-4,6,8-9H,5,7H2,1-2H3,(H,19,22)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNYGZGYZREWKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C(C3=C(C=CS3)NC2=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Benzyl-1-[4-(2-chlorophenoxy)benzenesulfonyl]piperidine](/img/structure/B2924633.png)
![(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B2924634.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2924636.png)

![1-(7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2924641.png)


![3-(benzo[d]thiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate](/img/structure/B2924644.png)
![[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid](/img/structure/B2924647.png)
![1-(4-Fluorobenzoyl)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]piperazine](/img/structure/B2924648.png)

![4-benzyl-7-hydroxy-N-(2-methylphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2924652.png)
